molecular formula C10H11FN4O4 B12846601 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-1,9-dihydro-6H-purin-6-one

9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-1,9-dihydro-6H-purin-6-one

Cat. No.: B12846601
M. Wt: 270.22 g/mol
InChI Key: NRVOTDBYJXFINS-GQTRHBFLSA-N
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Description

9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-1,9-dihydro-6H-purin-6-one: is a fluorinated nucleoside analog. This compound is known for its significant bioactive properties, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-1,9-dihydro-6H-purin-6-one involves the direct fluorination of a guanosine nucleoside precursor. One method includes the fluorination of 2-N-acetyl-6-O-(4-nitrophenyl)ethyl-9-(3’,5’-di-O-trityl-2’-O-trifyl-beta-D-ribofuranosyl)guanine using [18F]KF/K.2.2.2 in DMSO at 85°C for 45 minutes .

Industrial Production Methods: The industrial production of this compound typically involves multi-step synthesis and purification processes. The crude product is often purified by column chromatography using a mixture of chloroform and ethyl acetate as the eluent .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound undergoes nucleophilic substitution reactions, particularly fluorination.

    Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

Major Products:

  • The primary product is the fluorinated nucleoside analog itself, which can be further modified for various applications.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into DNA, leading to the inhibition of DNA synthesis. It selectively targets T-cells due to its structural similarity to natural nucleosides, allowing it to be incorporated into the DNA of rapidly dividing cells. This incorporation disrupts DNA replication and induces apoptosis .

Comparison with Similar Compounds

  • 2’-Deoxy-2’-fluoro-beta-D-arabinofuranosylguanine (F-AraG)
  • 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F-ara-A)

Uniqueness:

Properties

Molecular Formula

C10H11FN4O4

Molecular Weight

270.22 g/mol

IUPAC Name

9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H11FN4O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5+,7-,10-/m1/s1

InChI Key

NRVOTDBYJXFINS-GQTRHBFLSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F

Origin of Product

United States

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